Prodigiosin Hydrochloride: A Comprehensive Technical Guide on its Anticancer Mechanism of Action
Prodigiosin Hydrochloride: A Comprehensive Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has emerged as a promising natural product with potent anticancer activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which prodigiosin hydrochloride exerts its effects on cancer cells. It details the compound's impact on critical cellular processes, including the induction of apoptosis, modulation of key signaling pathways, cell cycle arrest, and generation of reactive oxygen species. This document synthesizes current research to offer a comprehensive resource for professionals in oncology and drug development, complete with quantitative data, detailed experimental protocols, and visual representations of its multifaceted mechanism of action.
Introduction
Prodigiosin is a family of natural tripyrrole red pigments that have garnered significant interest for their broad range of biological activities, including antibacterial, antifungal, immunosuppressive, and notably, anticancer properties.[1][2] Its selective cytotoxicity towards malignant cells, while exhibiting minimal to no harm on normal cells, positions it as a compelling candidate for cancer therapy.[3][4] This guide focuses on the hydrochloride salt of prodigiosin, delving into the intricate cellular and molecular pathways it modulates to inhibit cancer cell proliferation and induce cell death.
Core Anticancer Mechanisms of Action
Prodigiosin hydrochloride employs a multi-pronged attack on cancer cells, targeting several key vulnerabilities. These mechanisms are not mutually exclusive and often work in concert to achieve a potent antitumor effect.
Induction of Apoptosis
A primary mechanism of prodigiosin's anticancer activity is the induction of programmed cell death, or apoptosis, through both caspase-dependent and -independent pathways.[5][6]
-
Caspase-Dependent Apoptosis: Prodigiosin has been shown to upregulate the expression of key apoptotic proteins. In various cancer cell lines, treatment with prodigiosin leads to increased levels of caspase-3 and caspase-9.[5] It also modulates the Bcl-2 family of proteins, promoting the expression of pro-apoptotic members like Bax while downregulating anti-apoptotic members such as Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway.[8] Furthermore, prodigiosin can suppress the inhibitor of apoptosis proteins (IAPs), including XIAP, cIAP-1, and cIAP-2, further promoting caspase activation and subsequent apoptosis.[5]
-
Caspase-Independent Apoptosis: Evidence also points to prodigiosin's ability to induce apoptosis through mechanisms that do not rely on caspases. This involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to mediate DNA fragmentation.[5][6]
-
p53-Independent Apoptosis: Notably, prodigiosin can induce apoptosis irrespective of the p53 tumor suppressor protein status of the cancer cell.[9][10] This is a significant advantage, as many cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.
Modulation of Key Signaling Pathways
Prodigiosin has been identified as a potent modulator of several signaling pathways that are frequently dysregulated in cancer.
-
Wnt/β-catenin Signaling Pathway: Prodigiosin effectively inhibits the Wnt/β-catenin signaling cascade, a pathway crucial for cancer cell proliferation and survival. It achieves this by targeting multiple components of the pathway, including the low-density lipoprotein-receptor-related protein 6 (LRP6), Dishevelled (DVL), and glycogen (B147801) synthase kinase-3β (GSK3β). By decreasing the phosphorylation of these key proteins, prodigiosin suppresses the expression of Wnt target genes, such as cyclin D1, leading to reduced cell proliferation.[11]
-
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK sub-pathway, is another target of prodigiosin. In some cancer cell lines, prodigiosin treatment leads to the activation of the ERK signaling pathway, which paradoxically contributes to apoptosis induction and inhibition of autophagy.[7][12] Conversely, in other contexts, it can inhibit MAPK signaling to impede tumor progression.[7]
-
mTOR Signaling Pathway: Prodigiosin is a known inhibitor of the mammalian target of rapamycin (B549165) (mTOR) pathway.[3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
-
PI3K/Akt Signaling Pathway: Molecular docking studies suggest that prodigiosin targets Akt1, a crucial protein in the PI3K/Akt survival pathway, providing a potential explanation for its pro-apoptotic effects.[13]
Cell Cycle Arrest
Prodigiosin can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. The specific phase of cell cycle arrest appears to be cell-type dependent. For instance, in human colorectal adenocarcinoma HT-29 cells, prodigiosin induces an S-phase arrest.[14] In Jurkat T cells, it has been shown to inhibit cyclin E, cdk2, p27, and p21, and prevent the phosphorylation of the Retinoblastoma (Rb) protein, ultimately leading to cell cycle arrest.[15]
Generation of Reactive Oxygen Species (ROS)
Prodigiosin can induce the production of reactive oxygen species (ROS) within cancer cells.[12] While low levels of ROS can promote cell survival, excessive ROS production leads to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis.[7][16] The generation of ROS appears to be a key mechanism in prodigiosin-induced apoptosis and can be partially prevented by ROS scavengers.[12]
Anti-Angiogenic and Anti-Metastatic Effects
Prodigiosin has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread. It achieves this by inhibiting matrix metalloproteinase-9 (MMP-9), which in turn can regulate the release of vascular endothelial growth factor (VEGF).[3] Furthermore, prodigiosin can inhibit tumor cell invasion and metastasis by promoting cell aggregation and inhibiting cell adhesion and mobility.[17]
Quantitative Data Summary
The cytotoxic efficacy of prodigiosin hydrochloride varies across different cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values reported in the literature.
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Human Lung Carcinoma | 0.39 µg/mL | [14][18] |
| HT-29 | Human Colon Adenocarcinoma | 0.45 µg/mL | [14][18] |
| SGC7901 | Human Gastric Adenocarcinoma | 1.30 µg/mL | [14][18] |
| MCF-7 | Human Breast Adenocarcinoma | 0.04 µg/mL, 5.1 µg/mL, 16 µg/mL | [14][19] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.02-0.68 µg/mL, 6.7 µg/mL | [20][21] |
| Hep G2 | Human Hepatocellular Carcinoma | 0.04 µg/mL | [14] |
| WiDr | Human Colon Adenocarcinoma | 0.2 µg/mL | [14] |
| Jurkat | Human T-cell Leukemia | 225 nM | [10] |
| HL-60 | Human Promyelocytic Leukemia | 1.7 µg/mL | [19] |
| NCI-H292 | Human Mucoepidermoid Carcinoma | 3.6 µg/mL | [19] |
| Hep-2 | Human Laryngeal Carcinoma | 3.4 µg/mL | [19] |
| HCT116 | Human Colon Carcinoma | 0.04 µg/mL | [21] |
| K562 | Human Chronic Myelogenous Leukemia | 79.6 - 6160 nM | [18] |
| LU-1 | Human Lung Cancer | Not specified | [20][22] |
| KB | Human Oral Carcinoma | 4.8 µM | [22] |
| PC3 | Human Prostate Cancer | Not specified | [5] |
| JEG3 | Human Choriocarcinoma | Not specified | [5] |
Detailed Experimental Protocols
This section outlines common methodologies used to investigate the anticancer mechanism of prodigiosin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of prodigiosin hydrochloride for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with prodigiosin at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[19]
Western Blot Analysis
-
Protein Extraction: Lyse prodigiosin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, p-LRP6, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with prodigiosin and harvest as described for apoptosis analysis.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by prodigiosin and a typical experimental workflow for its analysis.
Caption: Prodigiosin induces apoptosis via intrinsic and caspase-independent pathways.
Caption: Prodigiosin inhibits the Wnt/β-catenin signaling pathway at multiple points.
Caption: A standard experimental workflow for studying prodigiosin's anticancer effects.
Conclusion and Future Directions
Prodigiosin hydrochloride exhibits a remarkable and multifaceted mechanism of action against a wide array of cancer cells. Its ability to induce apoptosis through various pathways, modulate critical oncogenic signaling cascades, arrest the cell cycle, and generate cytotoxic ROS underscores its potential as a therapeutic agent. The selectivity of prodigiosin for cancer cells over normal cells further enhances its appeal.
Future research should focus on elucidating the precise molecular targets of prodigiosin, understanding the nuances of its effects in different cancer types, and exploring its efficacy in combination with existing chemotherapeutic agents and immunotherapies.[23] Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of this promising natural compound in the fight against cancer.
References
- 1. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rise of the natural red pigment ‘prodigiosin’ as an immunomodulator in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodigiosin-based solution has selective activity against cancer cells | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
- 6. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 9. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodigiosin from the supernatant of Serratia marcescens induces apoptosis in haematopoietic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of the proapoptotic drug prodigiosin on cell cycle-related proteins in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serratia Secondary Metabolite Prodigiosin Inhibits Pseudomonas aeruginosa Biofilm Development by Producing Reactive Oxygen Species that Damage Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimetastatic effect of prodigiosin through inhibition of tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.waocp.org [journal.waocp.org]
- 21. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 [mdpi.com]
- 22. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prodigiosin/PU-H71 as a novel potential combined therapy for triple negative breast cancer (TNBC): preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
